molecular formula C11H12N2O B13543669 2-Amino-1-(quinolin-3-yl)ethan-1-ol

2-Amino-1-(quinolin-3-yl)ethan-1-ol

Cat. No.: B13543669
M. Wt: 188.23 g/mol
InChI Key: VWOFHZMPQPTDMC-UHFFFAOYSA-N
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Description

2-Amino-1-(quinolin-3-yl)ethan-1-ol is an organic compound that features a quinoline ring system attached to an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(quinolin-3-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with ethanolamine under specific conditions. One common method includes the condensation of quinoline-3-carbaldehyde with ethanolamine in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(quinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-1-(quinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-amino-1-quinolin-3-ylethanol

InChI

InChI=1S/C11H12N2O/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7,11,14H,6,12H2

InChI Key

VWOFHZMPQPTDMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(CN)O

Origin of Product

United States

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